molecular formula C19H18N2O3 B2488358 N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-25-6

N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2488358
CAS No.: 852369-25-6
M. Wt: 322.364
InChI Key: GOXBIVBHSFQZLI-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide compound characterized by a 2-methylindole core linked to a 2-ethoxyphenyl group via an oxoacetamide bridge.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-16-11-7-6-10-15(16)21-19(23)18(22)17-12(2)20-14-9-5-4-8-13(14)17/h4-11,20H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXBIVBHSFQZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Acylation Reaction: The indole derivative is then acylated using an appropriate acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the indole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in human cancer cells, such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. The mechanism often involves the activation of caspases, particularly caspase-3 and caspase-8, leading to programmed cell death .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes that play crucial roles in cancer progression and metabolic disorders. For example, similar indole derivatives have been shown to inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases . This suggests potential applications in treating conditions beyond cancer.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The compound belongs to a class of N-substituted 2-oxoacetamides, which are known for their diverse biological activities.

Table 1: Synthesis Overview

StepReagents/ConditionsYield (%)Notes
1Ethoxyphenylamine + Acetic anhydride85Initial acylation step
2Indole derivative + Coupling agent75Formation of indole linkage
3Purification via recrystallization90Final purification step

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported, indicating their potential as antimicrobial agents .

Neuroprotective Effects

Given its enzyme inhibition capabilities, this compound may also possess neuroprotective properties. This could make it a candidate for further investigation in the context of neurodegenerative diseases like Alzheimer's or Parkinson's disease.

In Vitro Studies

A notable study evaluated the cytotoxic effects of various derivatives against human cancer cell lines. The most potent derivative showed an IC50 value of approximately 10.56 µM against HepG2 cells, demonstrating significant anti-proliferative activity .

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis through caspase-dependent pathways, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and acetamide groups could play key roles in these interactions, potentially involving hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, their substituents, biological activities, and synthesis insights:

Compound Substituents Biological Activity Key Findings Reference
N-(2-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5h) 2-Methoxyphenyl; adamantane-linked indole Anticancer (cell lines: Hela, MCF7, HepG2) High yield (91.5%); potent cytotoxicity (IC₅₀: ~10–20 μM in HepG2) via caspase-8-dependent apoptosis
F12016 N-(2-Acetylphenyl); 1,2-dimethylindole No reported activity Structural similarity but lacks efficacy, highlighting the importance of substituent positioning
D-24851 N-(Pyridin-4-yl); 1-(4-chlorobenzyl)indole Microtubule inhibition; anticancer (Yoshida AH13 sarcoma) Oral efficacy, no neurotoxicity; active against multidrug-resistant tumors
8018-3139 N-(2-Morpholin-4-ylethyl); 2-methylindole Screening compound (antibacterial/anticancer) Enhanced solubility due to morpholine group; used in high-throughput assays
2-(4-Chlorophenyl)-N-propyl-2-oxoacetamide (2e) 4-Chlorophenyl; propylamide MDM2-p53 binding (anticancer) High binding affinity in silico; suggests chloro-substituted aryl groups enhance target interaction
N-(4-Fluorophenyl)-2-[2-(4-methylphenyl)-1H-indol-3-yl]-2-oxoacetamide 4-Fluorophenyl; 4-methylphenyl-indole Peripheral benzodiazepine receptor (PBR) binding Moderate binding affinity; fluorophenyl groups may optimize receptor selectivity

Structural and Functional Insights

  • Substituent Effects: Ethoxy vs. Adamantane vs. Methylindole: Adamantane-linked indoles (e.g., 5h) exhibit enhanced steric bulk, improving binding to hydrophobic enzyme pockets, whereas 2-methylindole derivatives prioritize metabolic stability . Amide Modifications: Morpholine-containing amides (e.g., 8018-3139) enhance aqueous solubility, whereas aryl amides (e.g., 2e) favor target-specific interactions .
  • Biological Activity Trends :

    • Anticancer activity correlates with substituent electronegativity (e.g., chloro, fluoro) and amide flexibility. For example, compound 5r (adamantane-indole) induces apoptosis via caspase-8 activation, bypassing mitochondrial pathways .
    • Lack of activity in F12016 underscores the critical role of substituent placement; acetylphenyl and dimethylindole groups may disrupt binding .

Biological Activity

N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H19N3O3
  • Molecular Weight : 305.34 g/mol
  • IUPAC Name : this compound

The compound has been studied for its interaction with various biological targets, particularly in the context of neuropharmacology. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly those involving serotonin receptors.

Serotonin Receptor Interaction

Research indicates that compounds with similar structures often exhibit selectivity for serotonin receptors, particularly the 5-HT_2C subtype. This receptor is implicated in various neurological and psychiatric disorders, making it a target for antipsychotic drug development.

Antipsychotic Properties

A study focusing on N-substituted compounds demonstrated that certain derivatives showed significant antipsychotic-like activity in preclinical models. For instance, compounds exhibiting selectivity for the 5-HT_2C receptor were shown to reduce amphetamine-induced hyperactivity, suggesting potential therapeutic effects in managing psychotic symptoms .

Antitumor Activity

Another area of interest is the compound's potential antitumor activity. A related study found that indole-based compounds displayed significant tumor growth inhibition in mouse xenograft models of head and neck cancer . This suggests that this compound may also possess similar properties worthy of further investigation.

Case Studies and Research Findings

StudyFindings
Antipsychotic Activity Significant reduction in hyperactivity in amphetamine-induced models (EC50 = 24 nM) .
Antitumor Efficacy Indole-based compounds showed tumor growth inhibition in xenograft models .
Neuroinflammation Potential role in modulating neuroinflammatory responses; requires further exploration .

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